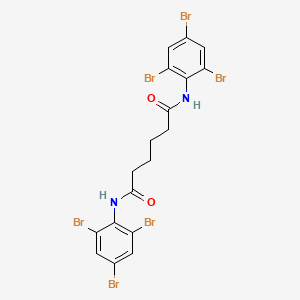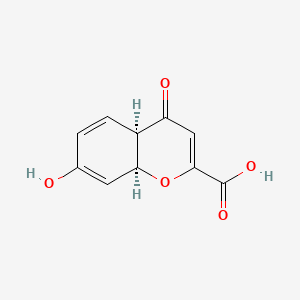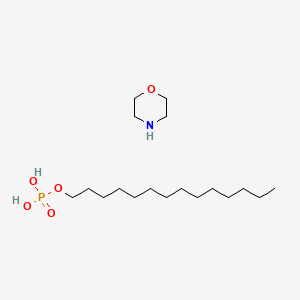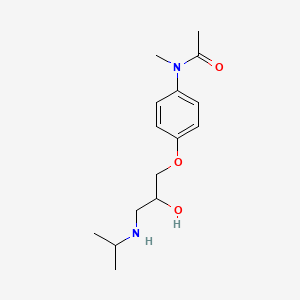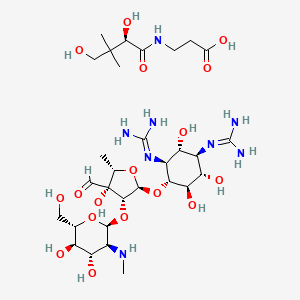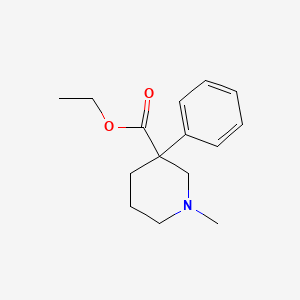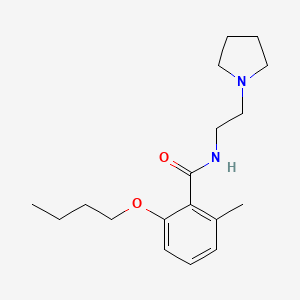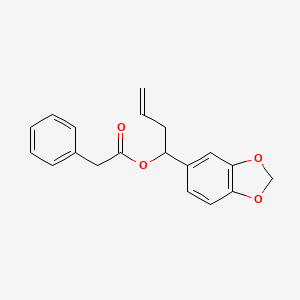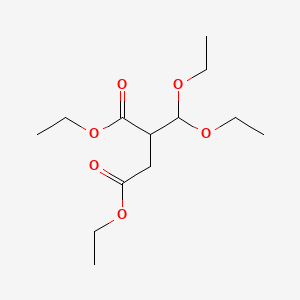
Diethyl formylsuccinate diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl formylsuccinate diethyl acetal is an organic compound with the empirical formula C9H14O5 It is a derivative of succinic acid, where the formyl group is attached to the second carbon, and both carboxyl groups are esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl formylsuccinate diethyl acetal can be synthesized through the acetalization of diethyl formylsuccinate. The process involves the reaction of diethyl formylsuccinate with ethanol in the presence of an acid catalyst. Common acid catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the removal of water is crucial to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity. The process may also involve the use of less corrosive catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde and alcohol components .
Common Reagents and Conditions:
Nucleophilic Addition: Involves alcohols and acid catalysts.
Hydrolysis: Requires aqueous acid, such as hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Addition: Formation of acetals or ketals.
Hydrolysis: Reverts to diethyl formylsuccinate and ethanol.
Scientific Research Applications
Diethyl formylsuccinate diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biological Studies: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of diethyl formylsuccinate diethyl acetal involves the formation and cleavage of the acetal group. The process begins with the protonation of the carbonyl group, followed by nucleophilic attack by ethanol, leading to the formation of a hemiacetal. Subsequent protonation and nucleophilic attack result in the formation of the acetal. The reverse reaction, hydrolysis, involves protonation of the acetal oxygen, followed by cleavage to yield the original aldehyde and alcohol .
Comparison with Similar Compounds
Diethyl succinate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
Diethyl malonate: Contains two ester groups but no formyl group, leading to different reactivity patterns.
Diethyl acetal: Similar in structure but derived from different aldehydes or ketones
Uniqueness: Diethyl formylsuccinate diethyl acetal is unique due to the presence of both formyl and acetal groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as a protecting group and its reactivity in nucleophilic addition reactions make it a valuable compound in organic synthesis .
Properties
CAS No. |
70145-29-8 |
|---|---|
Molecular Formula |
C13H24O6 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
diethyl 2-(diethoxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3 |
InChI Key |
XKFYOTHOBBFZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CC(=O)OCC)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


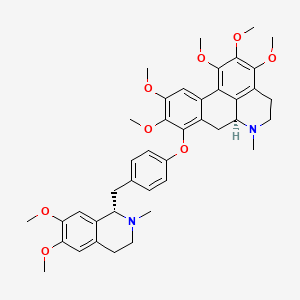
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
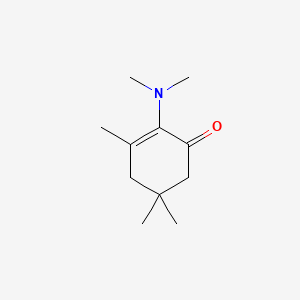
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
